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Compound of Interest

Compound Name: PF-06726304 acetate

Cat. No.: B1485434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent EZH2 inhibitors,

PF-06726304 acetate and GSK126. The information presented is collated from publicly

available experimental data to assist researchers in making informed decisions for their drug

development and discovery programs.

Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the

trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional

repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers,

making it a compelling target for therapeutic intervention. Both PF-06726304 acetate and

GSK126 are potent and selective, S-adenosyl-methionine (SAM)-competitive inhibitors of

EZH2. This guide summarizes their biochemical and cellular activities, and in vivo efficacy

based on available preclinical data.
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Parameter PF-06726304 Acetate GSK126

Target EZH2 EZH2

Mechanism of Action SAM-competitive inhibitor SAM-competitive inhibitor

Ki (Wild-Type EZH2) 0.7 nM[1][2] 0.5 - 3 nM[3]

Ki (EZH2 Y641N mutant) 3.0 nM[1][2] Similar potency to wild-type[3]

IC50 (Wild-Type EZH2) 0.7 nM[4][5] 9.9 nM[6][7]

Selectivity Selective for EZH2

>1000-fold selective for EZH2

over 20 other

methyltransferases; >150-fold

selective over EZH1[8]

Table 2: Cellular Activity of PF-06726304 Acetate and
GSK126

Parameter PF-06726304 Acetate GSK126

Cell Line Karpas-422 (EZH2 wild-type)
Karpas-422 (EZH2 Y641N

mutant)

Effect Inhibition of H3K27me3 Inhibition of H3K27me3

IC50 (H3K27me3 reduction) 15 nM[9] Dose-dependent decrease[1]

Effect Anti-proliferative Anti-proliferative

IC50 (Cell proliferation) 25 nM[9] Growth IC50 potent over time

Table 3: In Vivo Efficacy of PF-06726304 Acetate and
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Parameter PF-06726304 Acetate GSK126

Animal Model
Subcutaneous Karpas-422

xenograft

Subcutaneous Karpas-422 and

Pfeiffer xenografts

Dosing
200 and 300 mg/kg, BID for 20

days[9]
150 mg/kg/day, i.p.[6]

Observed Effects

Inhibition of tumor growth and

robust modulation of

downstream biomarkers[9]

Marked tumor regression,

decreased global H3K27me3,

and increased gene

expression[6]

Experimental Protocols
Biochemical EZH2 Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the methyltransferase activity of

EZH2.

Reagents and Materials:

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and

AEBP2).

Histone H3 peptide substrate (e.g., residues 21-44).

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

Test compounds (PF-06726304 acetate or GSK126) dissolved in DMSO.

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100).

Phosphocellulose filter plates.

Scintillation cocktail.

Scintillation counter.
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Procedure:

1. Prepare serial dilutions of the test compounds in DMSO.

2. In a reaction plate, add the assay buffer, recombinant PRC2 complex, and the histone H3

peptide substrate.

3. Add the diluted test compounds to the wells.

4. Initiate the reaction by adding [³H]-SAM.

5. Incubate the reaction mixture for a defined period (e.g., 30 minutes) at a controlled

temperature (e.g., 30°C).

6. Quench the reaction by adding an excess of unlabeled SAM.

7. Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated

peptide.

8. Wash the filter plate to remove unincorporated [³H]-SAM.

9. Add scintillation cocktail to each well and measure the radioactivity using a scintillation

counter.

10. Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular H3K27me3 Quantification Assay (General
Protocol)
This assay quantifies the levels of H3K27me3 in cells following treatment with an EZH2

inhibitor.

Reagents and Materials:

Cell line of interest (e.g., Karpas-422).

Cell culture medium and supplements.
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Test compounds (PF-06726304 acetate or GSK126).

Lysis buffer.

Primary antibody against H3K27me3.

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye).

Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader).

ELISA plates or Western blotting equipment.

Procedure (ELISA-based):

1. Seed cells in a multi-well plate and allow them to adhere overnight.

2. Treat the cells with various concentrations of the test compounds for a specified duration

(e.g., 48-72 hours).

3. Lyse the cells and prepare whole-cell extracts.

4. Coat an ELISA plate with a capture antibody against total histone H3.

5. Add the cell lysates to the wells and incubate to allow histone binding.

6. Wash the wells and add the primary antibody against H3K27me3.

7. Wash the wells and add the secondary antibody.

8. Add the detection reagent and measure the signal using a plate reader.

9. Normalize the H3K27me3 signal to the total histone H3 signal and calculate the percent

reduction in H3K27me3 levels for each treatment condition.

Cell Proliferation Assay (General Protocol)
This assay assesses the effect of EZH2 inhibitors on the growth of cancer cells.

Reagents and Materials:
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Cell line of interest (e.g., Karpas-422).

Cell culture medium and supplements.

Test compounds (PF-06726304 acetate or GSK126).

Cell viability reagent (e.g., CellTiter-Glo®).

Luminometer.

Procedure:

1. Seed cells in a multi-well plate at a predetermined density.

2. Allow the cells to acclimate for a few hours or overnight.

3. Add serial dilutions of the test compounds to the wells.

4. Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

5. Add the cell viability reagent to each well according to the manufacturer's instructions.

6. Measure the luminescence using a luminometer.

7. Calculate the percent inhibition of cell proliferation for each compound concentration and

determine the IC50 value.

In Vivo Xenograft Model (General Protocol)
This protocol describes the evaluation of the anti-tumor efficacy of EZH2 inhibitors in a mouse

model.

Animals and Materials:

Immunocompromised mice (e.g., SCID or nude mice).

Cancer cell line (e.g., Karpas-422).

Matrigel (optional).
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Test compounds (PF-06726304 acetate or GSK126) formulated for in vivo administration.

Calipers for tumor measurement.

Procedure:

1. Subcutaneously implant cancer cells (e.g., 5-10 x 10^6 cells in PBS, with or without

Matrigel) into the flank of the mice.

2. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

3. Randomize the mice into treatment and vehicle control groups.

4. Administer the test compounds and vehicle control according to the specified dose and

schedule (e.g., oral gavage or intraperitoneal injection).

5. Measure tumor volume using calipers at regular intervals (e.g., twice a week).

6. Monitor the body weight of the mice as an indicator of toxicity.

7. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic biomarker analysis).

8. Calculate the tumor growth inhibition (TGI) for each treatment group.

Mandatory Visualization
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Caption: EZH2 Signaling Pathway and Inhibition.
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Caption: General Experimental Workflow for EZH2 Inhibitor Evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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